molecular formula C10H11F2N3O B11746248 1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B11746248
M. Wt: 227.21 g/mol
InChI Key: FXWLMFVYIGRNLA-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 2,2-difluoroethyl group at the pyrazole N1 position and a furan-2-ylmethyl substituent at the C4 amine. Its molecular formula is C₁₁H₁₂F₂N₃O, with a molecular weight of 267.28 (calculated from ).

Properties

Molecular Formula

C10H11F2N3O

Molecular Weight

227.21 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H11F2N3O/c11-10(12)7-15-6-8(4-14-15)13-5-9-2-1-3-16-9/h1-4,6,10,13H,5,7H2

InChI Key

FXWLMFVYIGRNLA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction involving a furan-2-ylmethyl halide and the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl and furan-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan-2-ylmethyl group may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The furan-2-ylmethyl group (electron-rich) contrasts with methoxybenzyl (moderately electron-donating) and dimethylaminobenzyl (strongly electron-donating), influencing reactivity and binding affinity.
  • Synthetic Complexity : Pyridine- and cyclopropyl-substituted analogues (e.g., ) require transition metal catalysts (e.g., CuBr), yielding lower efficiencies (17.9% vs. 53% for thiazole derivatives in ).

Physicochemical Properties

  • Melting Points: While data for the furan derivative is absent, analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C, and N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine melts at 108–110°C. The difluoroethyl group likely lowers melting points compared to non-fluorinated derivatives.
  • Stability : Furan rings are prone to oxidative degradation, whereas methoxybenzyl groups offer greater stability.

Biological Activity

1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a synthetic organic compound with potential therapeutic applications. Its unique structure, featuring a pyrazole ring and difluoroethyl substitution, suggests various biological activities that merit detailed investigation. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C8H8F2N4OC_8H_8F_2N_4O and molecular weight of approximately 202.17 g/mol. The presence of the difluoroethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of 1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluoroethyl moiety may facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing the compound's efficacy against various biological targets.

Biological Activities

The compound has been studied for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Certain pyrazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that some pyrazole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to 1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine:

  • Anticancer Studies :
    • A study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell growth and survival .
    • Another research highlighted the ability of certain pyrazole compounds to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Studies :
    • Research evaluating the antimicrobial properties of substituted pyrazoles found that some compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .
  • Anti-inflammatory Research :
    • A study reported that specific pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis, indicating their therapeutic potential in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth; apoptosis induction ,
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction in inflammation markers in animal models

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the difluoroethyl group’s electron-withdrawing effect increases pyrazole ring electrophilicity .
  • Molecular Docking : Screens against targets like monoamine oxidase (MAO) using AutoDock Vina. The furan moiety’s π-π stacking potential with aromatic residues (e.g., Tyr435 in MAO-B) can be modeled .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

How does the difluoroethyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Basic Research Question

  • Lipophilicity : The difluoroethyl group increases logP by ~0.5 units compared to ethyl analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ increased from 2.1 to 4.8 hours vs. ethyl analog) .
  • Solubility : Difluoroethyl derivatives show lower aqueous solubility (0.12 mg/mL in PBS) due to hydrophobic effects, necessitating salt formation (e.g., hydrochloride salt in ) .

What experimental designs are recommended to analyze thermal degradation pathways of this compound?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >200°C for the hydrochloride salt) .
  • GC-MS Pyrolysis Studies : Heat samples at 250°C under inert gas to detect volatile byproducts like furfurylamine (m/z 97) or fluorinated fragments (m/z 45–70) .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) of degradation, guiding storage conditions .

How can researchers optimize bioactivity screening for this compound against neurological targets?

Advanced Research Question

  • In Vitro MAO Inhibition Assays : Use kynuramine as a substrate in human recombinant MAO-A/B enzymes. IC₅₀ values are determined via fluorometric detection (λₑₓ=315 nm, λₑₘ=380 nm) .
  • Blood-Brain Barrier (BBB) Penetration Predictors : Apply the PAMPA-BBB model; the compound’s polar surface area (PSA=55 Ų) suggests moderate BBB permeability .
  • Cellular Neuroprotection Models : Test against H₂O₂-induced oxidative stress in SH-SY5Y cells, measuring viability via MTT assay .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question

  • Purification at Scale : Replace column chromatography with recrystallization (solvent: ethanol/water) to reduce costs .
  • Byproduct Management : Monitor for bis-alkylation byproducts (e.g., dialkylated pyrazole) via LC-MS and optimize stoichiometry (amine:alkylating agent = 1:1.2) .
  • Safety : Difluoroethyl bromide is volatile and toxic; use closed systems with scrubbers to handle HF emissions .

How does the furan-2-ylmethyl group influence the compound’s stability under acidic conditions?

Advanced Research Question

  • Hydrolytic Susceptibility : The furan ring undergoes acid-catalyzed ring-opening at pH <3, forming diketone intermediates. Stability studies (HCl, 0.1M, 37°C) show 50% degradation in 24 hours .
  • Mitigation Strategies : Formulate as enteric-coated tablets or use prodrugs (e.g., acetylated amine) to protect against gastric acid .

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